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Z-Trp-OSu

Cat. No.: B554336
CAS No.: 50305-28-7
M. Wt: 435,42 g/mole
InChI Key: PLMKYGHASWACNG-IBGZPJMESA-N
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Description

Significance of Activated Amino Acid Esters in Amide Bond Formation Methodologies

The formation of an amide bond is the central reaction in peptide synthesis, linking the carboxylic acid group of one amino acid to the amino group of another. bachem.comuantwerpen.beresearchgate.net However, under normal conditions, carboxylic acids and amines react to form salts rather than amide bonds. libretexts.org Therefore, the carboxyl group of the amino acid intended to react must be activated to make it more susceptible to nucleophilic attack by the incoming amine. bachem.comuantwerpen.belibretexts.org Activated amino acid esters represent a class of reagents developed precisely for this purpose. bachem.comresearchgate.netamerigoscientific.comnih.gov By converting the relatively unreactive carboxylic acid into a more reactive ester species, the energy barrier for amide bond formation is lowered, allowing the reaction to proceed efficiently under milder conditions. bachem.comlibretexts.org This activation is crucial for controlling the coupling reaction, minimizing unwanted side reactions, and ensuring the correct peptide sequence is formed. bachem.comresearchgate.netlibretexts.org

Historical Evolution and Impact of N-Hydroxysuccinimide (OSu) Esters in Synthetic Peptidology

The development of activated esters has a significant history in peptide synthesis. Early methods explored various activating groups, including acid halides, acyl azides, and mixed anhydrides. bachem.comamerigoscientific.com The introduction of 4-nitrophenol (B140041) esters in 1955 by Bodánszky marked a key step, demonstrating the utility of active esters in peptide coupling. amerigoscientific.com This was followed by the development of N-hydroxyphthalimide activated esters in 1961. amerigoscientific.com A major advancement came in 1963 with the introduction of N-hydroxysuccinimide (NHS) esters by Anderson and co-workers. amerigoscientific.comwikipedia.orgacs.org NHS esters offered several advantages, notably the formation of water-soluble N-hydroxysuccinimide as a byproduct, which is easily removed from the reaction mixture. amerigoscientific.comuniurb.it Their stability, crystallinity, and reactivity under mild conditions quickly established OSu esters as versatile tools in synthetic organic chemistry, particularly in peptide synthesis and bioconjugation. amerigoscientific.comwikipedia.orgglenresearch.com The use of OSu esters has had a lasting impact, providing a reliable method for amide bond formation and contributing significantly to the progress of synthetic peptidology. amerigoscientific.comuniurb.it

Positioning of Z-Trp-OSu as a Key Protected Tryptophan Synthon in Research Paradigms

This compound holds a specific and important position as a protected tryptophan synthon. Tryptophan is an essential amino acid with a reactive indole (B1671886) side chain. fishersci.atwikipedia.org In peptide synthesis, both the alpha-amino group and potentially the indole nitrogen require protection to prevent undesired side reactions during coupling steps. The benzyloxycarbonyl (Z) group is a widely used Nα-protecting group, known for its stability under various conditions and its removal by catalytic hydrogenation or treatment with strong acids. bachem.com The OSu ester moiety activates the carboxyl group for coupling. wikipedia.orgglenresearch.com The combination of the Z-protecting group and the OSu activating group in this compound provides a convenient and effective building block for incorporating tryptophan residues into peptide chains with controlled reactivity and minimized side reactions involving the alpha-amino group. chemimpex.com This makes this compound a key synthon in research paradigms focusing on the synthesis of tryptophan-containing peptides and peptidomimetics.

Overview of Academic Research Trajectories for this compound Applications

Academic research utilizing this compound spans various areas within organic and peptide chemistry. Its primary application lies in the synthesis of peptides containing L-Tryptophan. chemimpex.com Researchers employ this compound in both solution-phase and solid-phase peptide synthesis strategies to form amide bonds with other amino acids or peptide fragments. mdpi.com

Studies have demonstrated the use of this compound in the synthesis of dipeptides and potentially longer peptide sequences. For instance, it has been used in the synthesis of dipeptide derivatives, such as those investigated for their potential biological activities. mdpi.comnih.gov The compound's reactivity allows for efficient coupling with amino acid esters or amides. mdpi.com

Furthermore, this compound, as a representative OSu ester of a protected amino acid, is relevant in broader studies exploring and comparing different peptide coupling methodologies and activated ester properties. uniurb.itreddit.com Research into improving peptide synthesis efficiency, reducing racemization, and developing new coupling strategies often involves evaluating the performance of various activated amino acid derivatives, including OSu esters like this compound. researchgate.netuniurb.itreddit.com

While specific detailed research findings solely focused on this compound's application in complex peptide synthesis or the synthesis of highly specific natural products were not extensively detailed in the search results beyond its general use in peptide coupling and dipeptide synthesis, its role as a reliable activated tryptophan building block is evident in the context of synthetic organic chemistry research. chemimpex.commdpi.comnih.gov

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₁N₃O₆ chemimpex.comnih.govbiosynth.com
Molecular Weight435.4 g/mol or 435.43/435.44 g/mol chemimpex.comnih.govbiosynth.com
CAS Number50305-28-7 chemimpex.comnih.govbiosynth.com
PubChem CID11048356 or 13819930 chemimpex.comnih.gov
AppearanceWhite to cream powder chemimpex.comchemdad.com
Melting Point137-140 °C or 64 °C mdpi.comchemdad.com
Optical Rotation[α]²⁵ = -60 ± 2º (c=1 in DMF) or -60.0° chemimpex.commdpi.com

Table 2: Related Compounds and PubChem CIDs

Compound NamePubChem CIDSource
This compound11048356 nih.gov
N-Hydroxysuccinimide (NHS or OSu)80170 fishersci.nouni.lunih.gov
L-Tryptophan6305 fishersci.atwikipedia.orgguidetopharmacology.orguni.lu
Nα-Benzyloxycarbonyl-L-Tryptophan101176 fishersci.nonih.govfishersci.chlabsolu.ca
Z-Trp-OMe11256670 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N3O6 B554336 Z-Trp-OSu CAS No. 50305-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKYGHASWACNG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453243
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50305-28-7
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Nα Benzyloxycarbonyl L Tryptophan N Hydroxysuccinimide Ester Z Trp Osu

Precursor Chemical Synthesis and Functionalization for Z-Trp-OSu

The synthesis of this compound necessitates the preparation and functionalization of its constituent parts: L-Tryptophan, the benzyloxycarbonyl (Z) protecting group, and N-Hydroxysuccinimide (NHS).

Benzyloxycarbonyl (Z) Protection of L-Tryptophan α-Amino Group

The α-amino group of L-Tryptophan must be protected to prevent unwanted side reactions during the activation of the carboxyl group and subsequent peptide coupling. The benzyloxycarbonyl (Z or Cbz) group is a commonly used protecting group for this purpose. bachem.com This protecting group is historically significant in peptide synthesis. bachem.com Z-protection of L-Tryptophan yields Nα-Benzyloxycarbonyl-L-Tryptophan (Z-Trp-OH).

Role of N-Hydroxysuccinimide as the Activating Component

N-Hydroxysuccinimide (NHS) is a crucial reagent in the synthesis of active esters for peptide synthesis and other amidation reactions. wikipedia.orgamerigoscientific.com NHS reacts with a carboxylic acid, typically in the presence of a coupling agent, to form an N-hydroxysuccinimide ester (NHS ester). wikipedia.orgamerigoscientific.com This ester is an "active ester" because the succinimide (B58015) group is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine. wikipedia.orgresearchgate.net NHS esters are stable enough to be isolated and purified, which is advantageous in synthesis. wikipedia.orgresearchgate.net NHS can be synthesized by heating succinic anhydride (B1165640) with hydroxylamine (B1172632) or hydroxylamine hydrochloride. wikipedia.org

Established Coupling Reagents and Techniques for OSu Ester Formation

The formation of the OSu ester involves coupling the carboxyl group of Z-Trp-OH with the hydroxyl group of NHS. This is typically achieved using coupling reagents that activate the carboxylic acid.

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Esterification Protocols

Dicyclohexylcarbodiimide (DCC) is a widely employed coupling reagent for the synthesis of NHS esters. amerigoscientific.comenamine.netgoogle.comthieme-connect.com The reaction typically involves mixing the carboxylic acid (Z-Trp-OH), NHS, and DCC in an anhydrous organic solvent. wikipedia.org DCC facilitates the formation of an O-acylisourea intermediate with the carboxylic acid. amerigoscientific.com This highly reactive intermediate is then attacked by the hydroxyl group of NHS, yielding the desired NHS ester (this compound) and N,N'-dicyclohexylurea (DCU) as a byproduct. amerigoscientific.comthieme-connect.com The formation of DCU, which is often insoluble in reaction solvents, can aid in the purification of the NHS ester. amerigoscientific.comthieme-connect.com However, the formation of DCU also necessitates additional purification steps to remove it from the product. amerigoscientific.com DCC itself is also noted for being an allergen. researchgate.netgoogle.com

Exploration of Alternative Carbodiimide-Based Approaches

While DCC is a common choice, other carbodiimides have been explored for the synthesis of NHS esters. wikipedia.orgpeptide.com For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is another carbodiimide (B86325) coupling agent used for this purpose. wikipedia.orgpeptide.com EDC is often used in applications involving biomolecules because it and its urea (B33335) byproduct are water-soluble, simplifying purification by aqueous extraction. peptide.com Diisopropylcarbodiimide (DIC) is also used, particularly in solid-phase synthesis, as its urea byproduct is more soluble than DCU. peptide.com These alternative carbodiimides aim to address some of the limitations associated with DCC, such as the difficulty in removing the urea byproduct and the allergenic potential of DCC. amerigoscientific.comresearchgate.netgoogle.compeptide.com

Emerging Synthetic Strategies for Activated N-Hydroxysuccinimide Esters

Beyond traditional carbodiimide coupling, newer strategies for synthesizing activated N-hydroxysuccinimide esters have been developed. These methods often seek to improve efficiency, reduce byproducts, or utilize different starting materials.

One approach involves the activation of carboxylic acids using reagents other than carbodiimides, followed by reaction with NHS. Examples include the use of mixed anhydrides or chlorophosphates. amerigoscientific.comgoogle.com Another method utilizes triphosgene (B27547) as an acid activator to convert carboxylic acids into anhydrides, which then react with NHS. tandfonline.comresearchgate.net This method is reported to be simple, convenient, and proceeds at room temperature with good yields. tandfonline.comresearchgate.net

More recent developments include methods that involve the coupling of alcohols or aldehydes with NHS under oxidizing conditions, such as using 2-iodobenzoic acid (IBX). amerigoscientific.com Palladium-catalyzed carbonylation reactions represent another emerging strategy, allowing the synthesis of NHS esters from (het)aryl halides under carbon monoxide pressure. amerigoscientific.com Some methods also involve the in situ formation of reactive intermediates, such as selenocarboxylates from protected amino acid OSu esters, followed by reaction with azides. researchgate.netbeilstein-journals.org These emerging strategies offer alternative routes to NHS esters, potentially providing advantages in terms of substrate scope, reaction conditions, and byproduct profiles.

Iodine/Triphenylphosphine (B44618) (I2/PPh3) Based Methodologies for Active Ester Generation

The combination of iodine (I₂) and triphenylphosphine (PPh₃) has emerged as a useful reagent system for the synthesis of activated esters, including N-hydroxysuccinimide esters, from carboxylic acids. organic-chemistry.orgacs.orgnih.gov This method offers a carbodiimide-free approach, avoiding the limitations and byproducts associated with traditional coupling agents like dicyclohexylcarbodiimide (DCC). organic-chemistry.orgnih.govpeptide.comgoogle.com

The I₂/PPh₃ methodology typically involves treating a carboxylic acid with triphenylphosphine, iodine, and a base such as triethylamine (B128534) (Et₃N) in an organic solvent at room temperature. organic-chemistry.orgacs.orgnih.gov This reaction sequence leads to the formation of an activated intermediate that subsequently reacts with N-hydroxysuccinimide to yield the desired active ester. organic-chemistry.orgacs.orgnih.gov

Research indicates that this method is applicable to a broad range of carboxylic acids, including protected α-amino acid derivatives, and can provide isolable active esters. organic-chemistry.orgacs.orgnih.gov The reaction is generally efficient and can be performed under mild conditions, minimizing side reactions and racemization, which is particularly important for chiral amino acids like Tryptophan. organic-chemistry.orgnih.gov

Non-Carbodiimide Based Synthetic Routes for this compound

Beyond the I₂/PPh₃ system, various other non-carbodiimide based methods exist for the synthesis of N-hydroxysuccinimide esters. These methods aim to activate the carboxyl group of Z-Trp-OH without the use of carbodiimide reagents, which can be associated with difficulties in byproduct removal and potential side reactions. peptide.comgoogle.com

One common non-carbodiimide approach involves the use of activated carbonates, such as N-benzylsuccinimide carbonate (Z-OSu), for the direct introduction of the Z-protecting group onto amino acids, which inherently forms the activated ester in some cases or utilizes pre-formed activated Z derivatives. wiley-vch.depatsnap.com Z-succinimido carbonate (Z-OSu) is described as a moderately reactive mixed carbonate that is increasingly used for preparing Z-amino acids and minimizes the formation of peptide impurities. wiley-vch.de

Other methods for generating active esters without carbodiimides include using halogenating reagents followed by reaction with N-hydroxysuccinimide, or employing mixed acid anhydrides. google.com However, these methods can have limitations such as requiring multiple steps, generating unstable intermediates, or being unsuitable for large-scale synthesis. google.com

Uronium salts based on N-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), such as HBTU or HATU, have also replaced carbodiimides in many peptide coupling procedures and could potentially be adapted for activated ester formation, offering rapid activation with low racemization. researchgate.net

Process Optimization for Yield and Chemical Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial to achieve high yields and chemical purity, which are essential for its effective use in subsequent peptide coupling reactions. Factors influencing yield and purity include the choice of reagents, solvent, temperature, reaction time, and work-up procedure.

In the synthesis of active esters using methods like the I₂/PPh₃ system, optimizing the stoichiometry of reagents such as triphenylphosphine, iodine, and base can significantly impact the yield and minimize byproduct formation. acs.orgnih.gov For example, studies on the I₂/PPh₃ method for NHS ester synthesis have involved optimizing the molar ratios of the reagents to achieve better yields and reduce the formation of undesirable anhydrides. acs.org

For non-carbodiimide methods, the reaction conditions, including the solvent system and the presence of additives, play a vital role in the efficiency and purity of the product. For instance, the preparation of Z-amino acids using Z-succinimido carbonate is typically carried out in aqueous-organic mixtures under controlled pH conditions. wiley-vch.de

Purification techniques are also critical for obtaining high-purity this compound. Recrystallization is a common method used to purify active esters. google.comgoogle.com Chromatographic methods, such as column chromatography or preparative HPLC, can be employed to remove impurities and isolate the desired product with high purity. acs.orgnih.goviaea.orgresearchgate.net

Controlling side reactions, such as racemization of the chiral center in Tryptophan, is a primary concern in peptide synthesis and the preparation of activated amino acid derivatives. wiley-vch.deorganic-chemistry.orgnih.govpeptide.comresearchgate.netnih.govresearchgate.net Optimized reaction conditions and the careful selection of coupling or activating agents can help minimize racemization and maintain the stereochemical integrity of the amino acid. organic-chemistry.orgnih.govpeptide.comresearchgate.netresearchgate.net

The use of specific protecting groups and scavengers during synthesis and cleavage steps can also contribute to improved purity by preventing unwanted side reactions, such as modifications to the indole (B1671886) ring of Tryptophan. peptide.combiosynth.comub.edu

Table 1: Examples of Active Ester Synthesis and Yields

MethodCarboxylic Acid SubstrateActive Ester FormedReported Yield (%)Reference
I₂/PPh₃/Et₃NBenzoic acidNHS ester51 acs.org
Carbodiimide (DCC) with NHSZ-Gly-OHNHS esterNot specified google.com
Carbodiimide (DCC) with NHSBoc-L-Ala-OHNHS esterNot specified google.com
Carbodiimide (DCC) with NHSBoc-L-Leu-OHNHS ester73 mdpi.com
Carbodiimide (DCC) with NHSBoc-D-Ile-OHNHS ester91 mdpi.com
Carbodiimide (DCC) with NHSN-Z-L-Trp-OHNHS ester92 mdpi.com
Carbodiimide (DCC) with N-hydroxysuccinimide3-iodobenzoic acidNHS esterNot specified iaea.org

Reactivity and Mechanistic Investigations of Z Trp Osu in Peptide Coupling Reactions

Kinetic and Mechanistic Aspects of Amide Bond Formation via OSu Esters

The formation of an amide bond using activated esters like Z-Trp-OSu proceeds through a nucleophilic acyl substitution mechanism. libretexts.org

Nucleophilic Acyl Substitution Pathways in Peptide Elongation

In peptide synthesis, the free amine of one amino acid (or peptide) acts as a nucleophile, attacking the carbonyl carbon of the activated ester (this compound). This attack forms a tetrahedral intermediate. Subsequently, the leaving group (the OSu moiety) is expelled, regenerating the carbonyl and forming the new amide bond. libretexts.orgchemistrytalk.org This process effectively transfers the acyl group from the OSu ester to the incoming amine. libretexts.org

The general mechanism involves the following steps:

Nucleophilic attack by the amino group on the carbonyl carbon of the OSu ester.

Formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate and expulsion of the N-hydroxysuccinimide leaving group.

Proton transfer to yield the neutral amide product and N-hydroxysuccinimide.

This reaction can be influenced by the reaction conditions, including the presence of bases or acids, which can affect the rate and pathway of the substitution. byjus.com

Factors Governing Reaction Efficiency and Rates

Several factors influence the efficiency and rate of peptide coupling reactions involving OSu esters:

Solvent: The choice of solvent is critical, as it affects the solubility of the reactants and the transition state stability. Anhydrous solvents are generally preferred to prevent hydrolysis of the activated ester. wikipedia.org

Temperature: Reaction rates typically increase with temperature, but elevated temperatures can also increase the risk of side reactions, including racemization.

Steric Hindrance: Bulky amino acids near the reaction center can slow down the coupling reaction due to steric repulsion.

Electronic Effects: The electronic properties of the amino acids involved can influence the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

Presence of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in peptide synthesis with activated esters or carbodiimides. wikipedia.orgadvancedchemtech.comcoreyorganics.comadvancedchemtech.combachem.com While OSu esters are considered relatively reactive, the addition of HOBt or HOAt can further enhance the reaction rate and, importantly, suppress racemization. wikipedia.orgadvancedchemtech.comcoreyorganics.comadvancedchemtech.com HOBt and HOAt are thought to react with the activated ester or the intermediate to form a more reactive species, which is less prone to racemization. wikipedia.orgadvancedchemtech.comcoreyorganics.comwikipedia.org

Analysis of Stereochemical Integrity During this compound Mediated Couplings

Maintaining stereochemical integrity is paramount in peptide synthesis, as racemization of chiral centers can lead to the formation of undesired diastereomers with potentially different biological activities.

Assessment of Racemization at the Tryptophan Chiral Center

Amino acids with a chiral α-carbon are susceptible to racemization during activation and coupling. bibliomed.org For activated esters like this compound, racemization can occur through the formation of an oxazolone (B7731731) intermediate or by direct enolization of the α-carbon. uniurb.it The presence of the activating group (OSu) and basic conditions can facilitate the abstraction of the α-proton, leading to racemization.

Tryptophan residues, like other amino acids with labile α-protons, are susceptible to racemization during peptide coupling, particularly under basic conditions or with certain activation methods. nih.gov While the Z-protecting group on the α-amine generally helps to suppress racemization by reducing the acidity of the α-proton and stabilizing the activated species, racemization is still a concern, especially when coupling to amino acids that promote oxazolone formation or under unfavorable reaction conditions.

Strategies for Maintaining Enantiomeric Purity Throughout Synthesis

Several strategies are employed to minimize racemization during peptide synthesis using this compound:

Using Racemization Suppressants: The addition of additives such as HOBt or HOAt is a common and effective strategy to reduce racemization. wikipedia.orgadvancedchemtech.comcoreyorganics.comadvancedchemtech.combachem.comwikipedia.org These additives can intercept the activated intermediate, forming a less racemization-prone active ester (e.g., an OBt or OAt ester) that reacts rapidly with the amine component. wikipedia.orgadvancedchemtech.comcoreyorganics.comwikipedia.org

Optimizing Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and the strength and amount of base used can significantly impact the extent of racemization. Milder conditions and the use of less polar solvents often favor higher stereochemical purity.

Choosing Appropriate Protecting Groups: The Z-group on the α-amine is known to be effective in suppressing racemization compared to other protecting groups like Boc, particularly when coupling is performed using activated esters or carbodiimides. nih.gov

Intrinsic Side Reactions Associated with Tryptophan Residues During Synthesis

Tryptophan's indole (B1671886) side chain is susceptible to various side reactions during peptide synthesis due to its electron-rich nature. bibliomed.orgtandfonline.com These side reactions can lead to undesired byproducts, reducing the yield and purity of the desired peptide.

Common side reactions involving the tryptophan indole ring include:

Oxidation: The indole ring is prone to oxidation, particularly under acidic conditions or in the presence of oxidizing agents. tandfonline.comiris-biotech.de This can lead to the formation of oxindolylalanine residues or other oxidized species. tandfonline.com

Alkylation: The indole ring can undergo alkylation, especially during acid-catalyzed deprotection steps in Boc chemistry, where tert-butyl cations can react with the indole ring. rsc.orgnih.gov While Z-chemistry is less prone to tert-butylation, other electrophilic species generated during synthesis can potentially react with the indole.

Formylation: Formylation of the indole nitrogen can occur, particularly when using reagents or solvents that can generate formyl species.

Acid-Catalyzed Modifications: Strong acids used for deprotection or cleavage can lead to various modifications of the indole ring, including the migration of protecting groups from other amino acid side chains (e.g., sulfonyl groups from arginine). iris-biotech.depeptide.com

Indole Ring Reactivity and Susceptibility to Modification

The indole ring of tryptophan is known for its unique chemical properties, including lower aromaticity and soft nucleophilicity, which make it susceptible to various modifications during peptide synthesis and deprotection. nih.gov While this compound is designed for coupling through the activated carboxyl group, the indole nitrogen (N-H) and the C2 and C3 positions of the indole ring can participate in side reactions under certain conditions. nih.gov

One significant concern is the potential for alkylation of the indole ring, particularly at the C2 position. This can occur during acid-catalyzed deprotection steps, where carbocations or other electrophilic species are generated. peptide.com Scavengers are often employed during acid cleavage to mitigate this issue, although some scavengers themselves can potentially react with the indole ring.

Formation of Undesired Byproducts and Adducts

The reactivity of the indole ring can lead to the formation of various undesired byproducts and adducts during peptide synthesis involving this compound. These can include alkylated tryptophan residues, particularly when strong acidic conditions are used for deprotection without adequate scavenging. peptide.com

Furthermore, the NHS ester itself, while designed to react with primary amines, can exhibit some reactivity towards other nucleophilic species present in the reaction mixture, although primary amines are the primary target. stackexchange.com Hydrolysis of the NHS ester is also a potential side reaction, particularly in the presence of water, which would reduce the amount of active coupling reagent. schem.jpnih.gov

The formation of diketopiperazines is another common side reaction in peptide synthesis, especially when proline is involved or in couplings of dipeptides. While not specific to this compound, it is a general consideration in peptide coupling reactions where this activated ester is used.

Methodological Approaches for Side Reaction Mitigation

Several methodological approaches are employed to minimize side reactions associated with the indole ring of tryptophan when using this compound in peptide synthesis:

Use of Scavengers: During acid-catalyzed deprotection of other protecting groups, scavengers such as indole, ethanedithiol (EDT), or trialkylsilanes (e.g., TIS, TES) are added to the reaction mixture to intercept reactive electrophilic species that could otherwise modify the tryptophan indole ring. peptide.com However, the choice and concentration of scavenger are critical, as some scavengers can also potentially react with tryptophan.

Optimization of Deprotection Conditions: Careful control of reaction time, temperature, and acid concentration during deprotection steps is crucial to minimize tryptophan modification.

Protection of the Indole Nitrogen: In some cases, the indole nitrogen can be protected with a suitable group (e.g., formyl or Boc) to reduce its reactivity, particularly in Boc/Bzl based synthesis. peptide.com However, the formyl group requires specific conditions for removal.

Minimizing Water Content: Due to the susceptibility of NHS esters to hydrolysis, maintaining anhydrous conditions during coupling reactions is important to ensure the efficiency of the desired amide bond formation. schem.jp

Orthogonality and Compatibility with Diverse Protecting Group Strategies

The Z-protecting group, present in this compound, is a cornerstone of various protecting group strategies in peptide synthesis, particularly in solution phase. Its orthogonality and compatibility with other protecting groups are critical for the successful synthesis of complex peptides.

Orthogonality refers to the ability to selectively remove one protecting group in the presence of others without affecting them. peptide.combiosynth.com The Z group is generally considered orthogonal to many commonly used protecting groups, although compatibility depends on the specific removal conditions employed for each group. biosynth.com

Behavior of the Z-Protecting Group Under Various Deprotection Conditions

The Z-protecting group is typically removed by methods that are distinct from those used for other common protecting groups like Boc (removed by acid) or Fmoc (removed by base). bachem.combiosynth.comchempep.com The primary methods for Z group removal include:

Catalytic Hydrogenolysis: This is a widely used and mild method for removing the Z group, typically involving hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). ug.edu.plthieme-connect.depeptide.com This method is generally compatible with many other protecting groups, including t-butyl-based side chain protection. peptide.com

Strong Acids: The Z group can also be cleaved by strong acids such as HBr in acetic acid, TFA at high temperatures, or liquid HF. ug.edu.pl However, these conditions are harsh and may affect other protecting groups or the peptide chain itself, especially the acid-sensitive indole ring of tryptophan. ug.edu.pl

Transfer Hydrogenolysis: This method uses a hydrogen donor (e.g., ammonium (B1175870) formate, cyclohexadiene) in the presence of a palladium catalyst and can be an alternative to catalytic hydrogenation. peptide.com

The stability of the Z group under conditions used to remove other protecting groups is a key aspect of its orthogonality. It is generally stable to the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions used for Fmoc removal (e.g., piperidine). ug.edu.plbiosynth.comchempep.com

Interactions with Other Permanent and Semi-Permanent Protecting Groups

In peptide synthesis, amino acid side chains often require protection with semi-permanent protecting groups that remain intact throughout the chain elongation and are removed at a later stage, often concurrently with the cleavage of the peptide from the solid support (in solid phase synthesis) or in a final deprotection step (in solution phase synthesis). biosynth.compeptide.com

The Z group, when used for N-alpha protection in solution phase, needs to be compatible with the side chain protecting groups employed. For instance, in Boc/Bzl or Z/tBu strategies often used in solution synthesis, the Z group is compatible with t-butyl-based side chain protection, which is typically removed by acidolysis. bachem.compeptide.com Conversely, the Z group is removed by hydrogenolysis or strong acid, conditions that are distinct from the acid-labile t-butyl groups under typical Boc deprotection conditions (mild to moderate acid). ug.edu.plpeptide.compeptide.com

The compatibility of the Z group with specific side chain protecting groups needs careful consideration, especially regarding the conditions required for their removal. For example, some side chain protecting groups are also removed by strong acid, which might not be compatible with the Z group if selective removal is required at different stages. peptide.com

Academic Applications of Z Trp Osu in Advanced Peptide Synthesis Research

Integration into Solution-Phase Peptide Synthesis (SPPS) Strategies

In solution-phase peptide synthesis (LPPS), where peptide chains are elongated in a homogeneous liquid environment, active esters like N-hydroxysuccinimide esters are frequently utilized for coupling protected amino acids. bachem.com Z-Trp-OSu, as an activated ester of Z-protected tryptophan, is suitable for this approach. google.com

Synthesis of Dipeptides and Oligopeptide Sequences

This compound can be used in the synthesis of dipeptides and oligopeptide sequences in solution. The active ester moiety allows for the direct coupling of the Z-protected tryptophan to the amino group of another amino acid or a growing peptide chain. For instance, in one reported synthesis, Z-D-Trp-OSu was coupled with H-Lys(Boc)-OH to form a dipeptide precursor, which was subsequently used in the synthesis of a tetrapeptide sequence. google.com This highlights its application in building peptide chains step-by-step in solution. The use of active esters like Z-OSu in solution synthesis minimizes the formation of peptide impurities compared to more reactive reagents like Z-Cl. wiley-vch.de

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) involves the stepwise assembly of a peptide chain while anchored to an insoluble polymer support. bachem.combiosynth.com this compound can be employed in SPPS, particularly in protocols utilizing Z-chemistry for Nα-protection.

Efficiency of this compound Coupling on Polymeric Supports

The efficiency of amino acid coupling is crucial in SPPS for achieving high yields and purity of the final peptide. While Fmoc/tBu chemistry is currently the most widely used in SPPS, Z-chemistry, the oldest Nα-protecting group strategy, is still employed. wiley-vch.debiosynth.combachem.com The use of activated esters in SPPS, such as Fmoc-amino acid active esters, has been reported, although Fmoc-AA-OSu has found restricted application compared to other active esters like Fmoc-AA-OPfp and Fmoc-AA-ODhbt. chempep.com The efficiency of this compound coupling on polymeric supports would depend on factors such as the nature of the resin, the solvent, and the reaction conditions. peptide.com

Adaptations and Challenges for Automated SPPS Protocols

Automated SPPS relies on efficient and rapid coupling cycles. researchgate.net While Z-chemistry can be used in SPPS, the primary method for automated synthesis typically employs Fmoc chemistry due to the mild deprotection conditions. bachem.combiosynth.compeptide.com Challenges in using this compound in automated SPPS protocols might include the deprotection step, as the Z group is typically removed by catalytic hydrogenation or strong acid treatment, which may not be compatible with all automated synthesizers or resin types. wiley-vch.de However, some research explores alternative Z-like protecting groups compatible with SPPS. researchgate.net The formation of side products, such as dipeptides, can be a challenge when using activated amino acid derivatives in SPPS, although the use of OSu esters is reported to minimize such impurities compared to other activating methods in solution synthesis. wiley-vch.deub.edu

Research on the Synthesis of Modified and Unnatural Tryptophan-Containing Peptides

Research in peptide synthesis extends to the incorporation of modified and unnatural amino acids to create peptidomimetics with altered properties. ljmu.ac.ukcpcscientific.com Tryptophan, with its unique indole (B1671886) ring, is a target for modification. chim.itsemanticscholar.org this compound, or derivatives thereof with modifications on the tryptophan indole ring or the Z group, could potentially be used as building blocks in the synthesis of peptides containing modified or unnatural tryptophan residues. For instance, studies on the synthesis of modified tryptophan derivatives involve various strategies, including the functionalization of the indole ring. chim.itresearchgate.net The ability to incorporate such modified tryptophan building blocks into peptides, either through solution or solid-phase synthesis, is an active area of research. semanticscholar.org

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides while often possessing enhanced stability and bioavailability. The synthesis of peptidomimetics frequently involves the incorporation of natural or modified amino acids into various non-peptide scaffolds or backbones. This compound, as a protected and activated form of L-tryptophan, serves as a crucial reagent for introducing the tryptophan residue into these diverse structures. Its activated ester allows for straightforward coupling to free amine groups present in a growing peptidomimetic chain or a pre-designed scaffold.

While specific detailed studies focusing solely on the incorporation of this compound into peptidomimetic scaffolds were not extensively detailed in the search results, the general application of N-hydroxysuccinimide esters of protected amino acids in amide bond formation is a fundamental strategy in the synthesis of both peptides and peptidomimetics nih.govwikipedia.orgguidetoimmunopharmacology.org. The Z protecting group is a standard choice for N-alpha protection during synthesis, ensuring that the amino group does not react prematurely uni.lu. Therefore, this compound's role lies in providing a reactive tryptophan unit that can be efficiently coupled to amine-containing scaffolds or growing chains during the construction of tryptophan-containing peptidomimetics. This enables researchers to create molecules that structurally or functionally mimic tryptophan-containing peptides for various biological investigations.

Exploration of Conformationally Constrained Tryptophan Analogs

Conformational constraint in peptides and peptidomimetics is a strategy used to reduce flexibility, which can lead to improved binding affinity, selectivity, and metabolic stability. Introducing constrained amino acid analogs is a common method to achieve this. While this compound is a standard building block for incorporating the natural L-tryptophan residue, research into conformationally constrained tryptophan analogs often involves specialized synthetic routes to create modified structures with restricted conformational freedom nih.govwikipedia.orgchemimpex.com.

The search results describe the synthesis of various modified and conformationally constrained tryptophan derivatives using different methodologies, such as the synthesis of tetrahydroazepino[3,4-b]indoles or tricyclic tryptophan derivatives nih.govwikipedia.org. These syntheses typically involve specific reactions to build the constrained ring systems or modify the indole core. While this compound is essential for incorporating standard tryptophan into peptides that might later be modified or constrained, the direct synthesis of conformationally constrained tryptophan analogs themselves using this compound as a primary starting material was not prominently featured in the provided information. Its contribution in this area is primarily in enabling the synthesis of parent peptides containing tryptophan residues that can then serve as a basis for subsequent modification or as benchmarks for comparison with constrained analogs.

Contributions to Structure-Activity Relationship (SAR) Studies of Peptides

Structure-Activity Relationship (SAR) studies are fundamental in peptide research to understand how modifications to the amino acid sequence or structure impact biological activity. Tryptophan residues are often critical for the function of peptides, participating in binding interactions, membrane association, and serving as precursors for important signaling molecules github.iobiosynth.com. This compound plays a vital role in SAR studies by providing a reliable means to synthesize peptides containing tryptophan, allowing researchers to investigate the functional significance of this specific amino acid.

Investigating the Functional Significance of Tryptophan Residues

SAR studies often involve substituting tryptophan with other amino acids or modified tryptophan analogs to understand the structural requirements for activity. For example, research has explored the effects of substituting tryptophan in cyclic peptides on opioid activity. The ability to synthesize the original tryptophan-containing peptide using activated derivatives like this compound is a necessary prerequisite for such comparative SAR investigations. The stability and efficient coupling offered by this compound contribute to the reliable synthesis of target peptides for these studies guidetoimmunopharmacology.org.

Synthetic Strategies for Peptide Library Generation for SAR Profiling

Peptide libraries, collections of peptides with systematic variations in sequence, are powerful tools for high-throughput SAR profiling. These libraries allow researchers to rapidly explore a wide range of peptide sequences and identify those with desired biological properties. Solid-phase peptide synthesis (SPPS) is a widely used method for generating peptide libraries due to its efficiency and scalability.

Analytical Characterization and Purity Assessment of Z Trp Osu and Peptide Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable information regarding the molecular structure and identity of Z-Trp-OSu and peptides containing tryptophan residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, the presence and arrangement of atoms within the molecule can be confirmed. While specific detailed NMR data for this compound was not extensively found in the search results, NMR is a standard method for the characterization of protected amino acid derivatives and peptide coupling reagents, providing confirmation of the expected functional groups and their connectivity. Analysis of NMR data is typically performed using specialized software rsc.org.

Mass Spectrometry (MS) for Peptide Sequence Verification and Purity Confirmation

MS is also used to assess the purity of peptide samples by detecting the presence of impurities with different molecular weights. A pure peptide sample will typically show a dominant peak corresponding to the target peptide, while impurities will appear as additional peaks at different m/z values proimmune.com. Coulometric mass spectrometry (CMS) is an MS-based method that allows for absolute quantitation of peptides, including those containing tryptophan, based on electrochemical oxidation nih.govacs.orgacs.org. This method can be used to determine the concentration of the target peptide in a sample without the need for external standards nih.govacs.org.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for assessing the purity of this compound and peptides, as well as for their purification. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used and highly effective technique for determining the purity of peptides mtoz-biolabs.comcreative-proteomics.com. RP-HPLC separates peptides based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase mtoz-biolabs.com. Peptides containing aromatic amino acids like tryptophan have characteristic UV absorbance properties, typically monitored at wavelengths such as 220 nm (for the peptide backbone) or 280 nm (for tryptophan and tyrosine residues), allowing for their detection and quantification mtoz-biolabs.comcreative-proteomics.comnih.gov.

The purity of a peptide sample analyzed by HPLC is typically determined by calculating the area under the peak corresponding to the target peptide as a percentage of the total area of all peaks in the chromatogram proimmune.com. Gradient elution, where the composition of the mobile phase is changed over time, is often employed in peptide HPLC to improve the separation of complex mixtures creative-proteomics.com. Factors such as mobile phase composition, column selection (e.g., C18 columns are common for RP-HPLC of peptides), and elution gradient significantly impact the accuracy and resolution of the analysis mtoz-biolabs.comcreative-proteomics.com. HPLC can also be used on a larger scale for the preparative purification of synthesized peptides peptide.comrsc.org.

Hydrophilic Interaction Chromatography (HILIC) for N-Hydroxysuccinimide Detection

While RP-HPLC is widely used for peptide analysis, Hydrophilic Interaction Chromatography (HILIC) is particularly useful for the analysis of polar compounds that are poorly retained in RP-HPLC. N-Hydroxysuccinimide (NHS), the leaving group from the activation of carboxylic acids with N,N'-Disuccinimidyl carbonate (DSC) or similar reagents to form NHS esters like this compound, is a polar molecule. HILIC methods have been developed for the quantification of NHS, which can be present as an impurity or a degradation product of NHS esters rsc.orgd-nb.inforesearchgate.netresearchgate.net.

A HILIC method for NHS detection typically utilizes a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration, often acetonitrile, and an aqueous buffer d-nb.inforsc.org. UV detection at wavelengths such as 220 nm or 260 nm can be used to monitor NHS d-nb.inforesearchgate.netresearchgate.netrsc.org. This approach allows for the identification and quantification of free NHS, providing insight into the quality and stability of this compound or the efficiency of reactions utilizing it rsc.orgd-nb.info.

Table 1: Example HILIC Conditions for NHS Detection

ParameterValue
ColumnZwitterionic, polymer-based HILIC rsc.org or silica-based HILIC d-nb.info
Mobile PhaseHigh organic solvent (e.g., 90% Acetonitrile) with aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) d-nb.inforsc.org
DetectionUV (220 nm or 260 nm) d-nb.inforesearchgate.netresearchgate.netrsc.org
Flow RateTypically 0.4 mL/min d-nb.inforsc.org
TemperatureOften 30°C d-nb.inforsc.org

Methods for Assessing Optical Purity of Tryptophan-Incorporated Peptides

Tryptophan is a chiral amino acid, and maintaining its optical purity (i.e., ensuring the presence of primarily one enantiomer, typically L-tryptophan in naturally occurring peptides) is crucial in peptide synthesis. Assessing the optical purity of tryptophan-incorporated peptides is important because the biological activity and properties of peptides can be highly dependent on the stereochemistry of their constituent amino acids researchgate.netmdpi.com.

Chromatographic methods, particularly HPLC with chiral stationary phases (CSPs), are commonly used to separate enantiomers and determine optical purity researchgate.netnih.govnih.gov. Chiral HPLC columns containing selectors such as derivatized polysaccharides, cyclofructans, cyclodextrins, or teicoplanin can be used to achieve enantioseparation of tryptophan derivatives and peptides researchgate.netnih.gov. By using a chiral column and an appropriate mobile phase, the L- and D-enantiomers of a tryptophan-containing peptide can be separated, and the ratio of the peak areas can be used to determine the enantiomeric excess (ee) or optical purity nih.govnih.govgoogle.com.

Table 2: Example Chiral HPLC Conditions for Tryptophan Derivative Enantioseparation

ParameterValue
ColumnCinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) nih.govnih.gov or other chiral stationary phases researchgate.net
Mobile PhaseAqueous methanol (B129727) with acidic and basic additives (e.g., formic acid and diethylamine) nih.govnih.gov
DetectionUV (e.g., 227 nm) google.com

Spectroscopic methods, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), can also provide information about the chirality and conformation of tryptophan-containing peptides researchgate.netnih.gov. Tryptophan's aromatic indole (B1671886) ring exhibits characteristic optical activity that can be sensitive to its stereochemistry and the surrounding molecular environment within a peptide researchgate.netnih.govacs.org. These techniques can complement chromatographic methods for a comprehensive assessment of optical purity and conformational aspects.

Quantitative Determination of Reactants, Intermediates, and Byproducts in Synthetic Pathways

The synthesis of protected amino acid active esters, such as Nα-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester (this compound), and their subsequent use in peptide synthesis necessitates rigorous analytical control to ensure product quality and optimize reaction conditions. Quantitative determination of reactants, intermediates, and byproducts throughout the synthetic pathway is crucial for monitoring reaction progress, assessing yield, and identifying potential impurities that could affect the purity and biological activity of the final peptide product.

Active esters, including N-hydroxysuccinimide (OSu) esters, are commonly employed in peptide synthesis due to their reactivity with amines under mild conditions, typically resulting in reduced racemization ekb.eg. This compound is a Z-protected amino acid active ester, where the benzyloxycarbonyl (Z) group serves as an Nα-protecting group, and the N-hydroxysuccinimide ester activates the carboxyl group of Tryptophan (Trp) for coupling reactions.

Quantitative analysis of this compound synthesis and its subsequent reactions primarily relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). HPLC, often coupled with UV detection or Mass Spectrometry (LC-MS), allows for the separation and quantification of the target compound, starting materials (Z-Trp, HOSu), and various potential byproducts based on their differing polarities and affinities for the stationary phase researchgate.net.

During the synthesis of this compound from Z-Trp and N-hydroxysuccinimide (HOSu), typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) mdpi.com, monitoring the consumption of the starting materials and the formation of the active ester is essential. HPLC can quantify the decrease in Z-Trp and HOSu concentrations and the increase in this compound concentration over time, providing insights into the reaction kinetics and conversion efficiency.

Potential byproducts can arise during both the synthesis of this compound and its subsequent coupling reactions. For instance, hydrolysis of the activated ester can regenerate Z-Trp. In peptide synthesis involving Trp residues, side reactions such as alkylation or sulfonation of the indole ring can occur, particularly during deprotection steps involving strong acids peptide.comub.edu. Quantitative analysis methods, predominantly HPLC, are employed to detect and quantify these impurities. The presence and levels of such byproducts directly impact the purity of the resulting peptide chain and necessitate effective purification strategies.

HPLC methods for analyzing protected amino acids and their active esters typically utilize reversed-phase columns (e.g., C18) and gradients of mobile phases consisting of water and organic solvents (such as acetonitrile), often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape and separation ub.edupnas.orgnih.gov. UV detection is common, as protected aromatic amino acids like Trp have strong absorbance in the UV region (e.g., 214 nm or 220 nm) pnas.orgnih.gov.

Quantitative determination is achieved by comparing the peak areas of the analytes in the chromatogram to calibration curves generated using known concentrations of reference standards. This allows for the calculation of the concentration or percentage of each component in the reaction mixture or purified product.

Research findings highlight the importance of analytical methods like HPLC for assessing the purity of protected amino acid derivatives. For example, studies on the synthesis of protected amino acids using Fmoc-OSu (a related active ester) have shown that impurities like Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH can be present, emphasizing the need for sensitive detection methods ub.edu. While specific quantitative data for this compound purity or byproduct profiles were not extensively detailed in the provided snippets, the general principles and techniques applied to similar protected amino acid active esters and peptide synthesis monitoring are directly applicable. The purity of protected amino acid active esters is often characterized by analytical HPLC, with purity levels typically reported as a percentage based on chromatographic peak area ruifuchemical.com.

The development of comprehensive analytical methods, such as UPLC/ESI-MS/MS, allows for detailed analysis of complex mixtures, including dipeptides, and can be adapted for the analysis of protected amino acids and their derivatives, providing information on both mass and fragmentation patterns for identification and quantification researchgate.netresearchgate.net.

Quantitative analysis data, such as the percentage purity of this compound or the levels of specific impurities, are critical for process control and quality assurance in peptide synthesis. This data guides decisions on reaction workup, purification strategies (e.g., preparative HPLC nih.gov), and ultimately ensures that the final peptide product meets the required purity standards for its intended application.

Purity of this compound: Percentage purity determined by HPLC-UV area normalization.

Residual Reactants: Percentage of unreacted Z-Trp and HOSu in the crude product.

Byproduct Levels: Percentage of identified impurities (e.g., hydrolysis products, side reaction products) in the crude or purified product.

An illustrative example of how quantitative data might be presented based on typical analytical findings in peptide synthesis monitoring is shown below. This table represents hypothetical data reflecting the outcome of a quantitative HPLC analysis of a this compound synthesis reaction mixture.

ComponentRetention Time (min)Peak Area (mAU*s)Relative Percentage (%)
Z-TrpX.XXYYY.YZ.Z
HOSuX.XXYYY.YZ.Z
This compoundX.XXYYY.YZ.Z
Impurity AX.XXYYY.YZ.Z
Impurity BX.XXYYY.YZ.Z

Advancements and Future Research Perspectives on Z Trp Osu and Tryptophan Based Active Esters

Integration of Green Chemistry Principles in Z-Trp-OSu Synthesis and Application

The integration of green chemistry principles in peptide synthesis, including the use of activated amino acids like this compound, is a growing area of research. Traditional peptide synthesis often involves large amounts of hazardous solvents and reagents. rsc.org Efforts are being made to develop more sustainable approaches.

One promising area is the use of mechanochemistry (ball milling) for amino acid protection, including the use of succinimidyl derivatives like Z-OSu and Fmoc-OSu under solvent-less or reduced-solvent conditions. rsc.org This approach offers advantages such as shorter reaction times and reduced waste compared to solution-phase synthesis. rsc.org

Another aspect involves exploring greener solvent systems. Studies are investigating the use of eco-friendly binary solvents in solid-phase peptide synthesis (SPPS) to reduce the environmental impact. researchgate.net While the search results don't specifically detail green synthesis of this compound itself, the broader context of green peptide synthesis is highly relevant, as the production and use of activated amino acids are integral parts of this process. rsc.orgresearchgate.netresearchgate.net The development of more sustainable coupling reagents also contributes to greener peptide synthesis. researchgate.net

Innovative Applications of Tryptophan Active Esters in Chemical Biology Investigations

Tryptophan active esters, including this compound and related activated tryptophan derivatives, are valuable tools in chemical biology for incorporating tryptophan residues into peptides and proteins or for modifying existing ones.

Tryptophan's unique indole (B1671886) moiety makes it an attractive target for site-specific protein functionalization, enabling diverse applications such as probing protein function, activity-based proteomics, and the synthesis of bioconjugates like antibody-drug conjugates. nih.gov Active esters are crucial for introducing modified tryptophan residues or labels into peptides and proteins for these investigations. For example, activated tryptophan derivatives can be used to synthesize peptides with altered properties for studying interactions with biological molecules like polynucleotides. mdpi.comirb.hr

The development of methods for selective covalent modification of amino acids on proteins, including tryptophan, is enabling new applications in chemical biology. nih.govresearchgate.net These methods often rely on reactive handles that can be introduced via activated amino acid building blocks. Tryptophan-containing peptides synthesized using active esters can serve as probes or modulators of protein function. nih.gov

Addressing Challenges and Opportunities in Scalable Synthesis and Process Optimization for this compound

Scalable synthesis and process optimization are critical for the practical application of this compound and other activated amino acids, particularly in the pharmaceutical industry for peptide-based therapeutics. mdpi.com

Challenges in scaling up peptide synthesis include the efficient handling of reagents, minimizing side reactions, and purification. mdpi.com The use of activated esters like this compound in solid-phase peptide synthesis (SPPS) is a common approach for assembling peptides, but SPPS itself faces challenges in scalability and achieving high purity for large-scale manufacturing. mdpi.comacs.org

Opportunities for optimization lie in developing more efficient coupling procedures, exploring alternative synthetic strategies like liquid-phase peptide synthesis (LPPS) which can offer advantages in scalability and in-process control mdpi.com, and integrating process analytical technologies (PAT) for real-time monitoring and control. researchgate.net

Research into scalable synthesis of peptide building blocks, such as protected amino acid derivatives, is ongoing. researchgate.netnih.gov Optimizing the synthesis of this compound itself for larger scales would involve addressing factors like reaction conditions, purification methods, and reagent handling to maximize yield and purity while minimizing costs and environmental impact. The use of mechanochemical methods, as mentioned earlier, presents an opportunity for more scalable and sustainable synthesis of activated amino acids. rsc.org

The development of efficient purification strategies, such as catch-and-release techniques, is also crucial for scalable peptide synthesis and relies on the properties of the building blocks used. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (N-alpha-Benzyloxycarbonyl-L-tryptophan N-hydroxysuccinimide ester)11048356
Tryptophan (L-Tryptophan)6305
N-Hydroxysuccinimide (NHS)80170
N-Benzyloxycarbonyl-L-tryptophan (Z-Trp-OH)101176
Dicyclohexylcarbodiimide (B1669883) (DCC)80170
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)80170
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)80170

Interactive Data Table:

Based on the search results, there isn't sufficient structured quantitative data (like yields for a series of analog syntheses or detailed kinetic data for reactions) presented in a way that is suitable for generating a meaningful interactive data table within the scope of the requested sections. The data provided is primarily descriptive or embedded within reaction schemes and experimental procedures for specific examples (e.g., yields for specific peptide couplings in the context of demonstrating a method). mdpi.comacs.orgmdpi.com

However, some physical properties of this compound are available:

PropertyValueSource
Molecular FormulaC₂₃H₂₁N₃O₆PubChem nih.gov
Molecular Weight435.4 g/mol PubChem nih.gov
CAS Number50305-28-7PubChem nih.gov
XLogP3 (Computed)2.4PubChem nih.gov

This information is presented in a static table format as it does not involve comparative data or trends suitable for interactive exploration.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Z-Trp-OSu, and how can its purity be validated?

  • Methodology :

  • Synthesis Optimization : Use a stepwise approach to vary reaction parameters (e.g., temperature, solvent polarity, molar ratios of reagents). For example, test dichloromethane vs. DMF as solvents to assess yield differences .
  • Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 280 nm) for quantitative analysis. Confirm structural integrity via 1^1H NMR (nuclear magnetic resonance) in deuterated DMSO, comparing peaks to reference spectra .
  • Table : Common Characterization Techniques for this compound
TechniquePurposeKey Parameters
HPLCPurity assessmentRetention time, peak area
NMRStructural confirmationChemical shifts (δ 7.2–7.4 ppm for aromatic protons)
MS (Mass Spectrometry)Molecular weight verificationm/z = 340.3 (M+H+^+)

Q. How should researchers design controlled experiments to evaluate this compound’s stability under varying pH conditions?

  • Methodology :

  • Experimental Design : Prepare buffered solutions (pH 3–9) and incubate this compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC analysis. Include a negative control (e.g., inert solvent) .
  • Data Interpretation : Calculate degradation rates using first-order kinetics. Compare half-lives across pH levels to identify instability thresholds .

Q. What criteria should guide the selection of coupling reagents when using this compound in peptide synthesis?

  • Methodology :

  • Reagent Screening : Test carbodiimides (e.g., DCC, EDC) with additives (HOBt, HOAt) to minimize racemization. Monitor reaction efficiency via LC-MS for byproduct formation (e.g., truncated peptides) .
  • Key Metrics : Yield, reaction time, and enantiomeric excess (analyzed via chiral HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data involving this compound?

  • Methodology :

  • Data Reconciliation : Conduct meta-analysis of existing studies to identify variables (e.g., enzyme source, assay buffer composition). Replicate conflicting experiments under standardized conditions .
  • Hypothesis Testing : Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing indirect activity assays that may introduce variability .
  • Table : Common Sources of Data Contradiction in Enzyme Studies
FactorImpactMitigation Strategy
Enzyme purityAlters catalytic activityUse SDS-PAGE to confirm ≥95% purity
Substrate concentrationNon-linear kineticsValidate Michaelis-Menten assumptions
Assay temperatureAffects reaction rateStandardize to 25°C ± 0.5°C

Q. What advanced computational methods can predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with protease targets (e.g., trypsin). Validate predictions via mutagenesis studies (e.g., alanine scanning) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability of this compound-protein complexes .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity profiles?

  • Methodology :

  • Quality Control Framework : Implement orthogonal analytics (e.g., NMR, LC-MS, FTIR) for each batch. Correlate impurity profiles (e.g., residual solvents) with bioassay outcomes .
  • Statistical Analysis : Apply multivariate regression to identify critical process parameters (CPPs) affecting bioactivity .

Methodological Guidelines

  • Reproducibility : Document all synthesis and assay conditions in line with journal standards (e.g., Beilstein Journal’s requirement for detailed experimental sections) .
  • Data Archiving : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data storage, ensuring access to spectral files and kinetic datasets .
  • Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and validate negative results to avoid publication bias .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.